molecular formula C22H36N2O2 B11544627 N-(2,5-dimethylphenyl)-N'-dodecylethanediamide

N-(2,5-dimethylphenyl)-N'-dodecylethanediamide

Cat. No.: B11544627
M. Wt: 360.5 g/mol
InChI Key: WCIZDXMSSHOVLV-UHFFFAOYSA-N
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Description

N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a dodecylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE typically involves the reaction of 2,5-dimethylphenylamine with dodecylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can lead to various biochemical and physiological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE can be compared with other similar compounds, such as:

    N-(2,5-Dimethylphenyl)acetamide: Similar structure but lacks the dodecylethanediamide moiety.

    N-(2,5-Dimethylphenyl)thiourea: Contains a thiourea group instead of an amide group.

    N-(2,5-Dimethylphenyl)benzamide: Contains a benzamide group instead of a dodecylethanediamide moiety.

The uniqueness of N’-(2,5-DIMETHYLPHENYL)-N-DODECYLETHANEDIAMIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N'-(2,5-dimethylphenyl)-N-dodecyloxamide

InChI

InChI=1S/C22H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-16-23-21(25)22(26)24-20-17-18(2)14-15-19(20)3/h14-15,17H,4-13,16H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

WCIZDXMSSHOVLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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